
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H13F3N4S and its molecular weight is 374.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Compounds with benzimidazole and pyridine moieties, such as the one mentioned, often serve as precursors or intermediates in the synthesis of heterocyclic compounds. These structures are pivotal in developing novel compounds with potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives has been reported, showcasing the versatility of similar compounds in organic synthesis (Abdelriheem et al., 2015).
Advanced Organic Synthesis Techniques : The compound's structural elements suggest it could be involved in complex organic synthesis reactions, including cyclotrimerization and the construction of fused heterocyclic systems. Such reactions are essential for creating novel molecules with specific properties, useful in developing new materials and drugs (Yan et al., 2009).
Potential Applications
Fluorescent Probes for DNA Detection : Benzimidazole derivatives, similar to the compound , have been investigated for their potential as DNA-specific fluorescent probes. Their ability to exhibit enhanced fluorescence in the presence of ct-DNA suggests applications in bioimaging and molecular diagnostics (Perin et al., 2011).
Catalysis : The structural features of the compound indicate potential use in catalysis, particularly in reactions requiring the activation of small molecules or the synthesis of complex organic molecules. The presence of functional groups capable of coordinating to metals suggests its use in developing catalytic systems for organic transformations (Prakash et al., 2014).
Molecular Docking and Biological Activities : Compounds with similar structures have been subjected to in silico molecular docking screenings towards various proteins, indicating potential therapeutic applications. Moreover, their antimicrobial and antioxidant activities have been explored, suggesting their relevance in pharmaceutical research and development (Flefel et al., 2018).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4S/c19-18(20,21)12-7-15(10-5-6-10)25-17(11(12)8-22)26-9-16-23-13-3-1-2-4-14(13)24-16/h1-4,7,10H,5-6,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZVPDSZDANFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
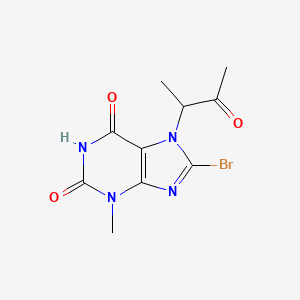
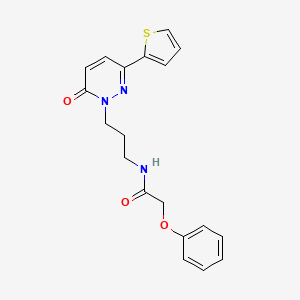
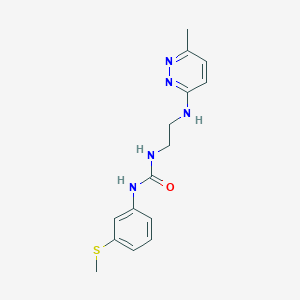
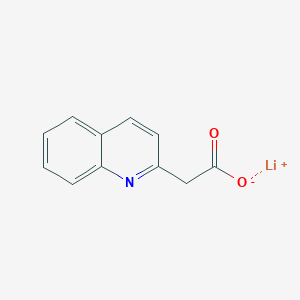

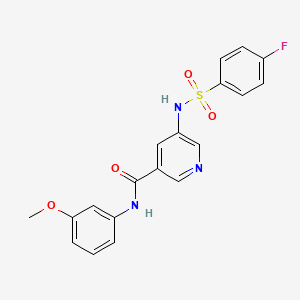
![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)
![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)
